2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide
Description
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Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-7-17(9-14(13)2)22-20(23)16(12-21)10-15-6-8-18(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVWTPCCKRMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide (CAS No. 1260986-11-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N2O3
- Molecular Weight : 350.4 g/mol
- Structure : The compound features a cyano group, two methoxy groups, and dimethyl phenyl moieties which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
Table 1: Anti-inflammatory Effects of Related Compounds
| Compound Name | Cytokine Inhibition | Concentration (μM) | Reference |
|---|---|---|---|
| JMPR-01 | IL-1β, TNFα | 25 - 50 | |
| Compound A | IL-6 | 10 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Table 2: Anticancer Activity Comparison
| Compound Name | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound B | MCF-7 | 1.93 | |
| Compound C | HCT-116 | 2.84 | |
| 2-Cyano Compound | MCF-7 | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies suggest that it may interact with key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Cytokine Modulation : Similar compounds have been shown to significantly reduce the levels of pro-inflammatory cytokines by inhibiting their synthesis in immune cells .
- Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways .
Case Studies
A notable study evaluated the anti-inflammatory effects of a series of compounds structurally related to this compound. The results demonstrated a concentration-dependent inhibition of inflammatory markers in both in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
